molecular formula C37H44Cl2FeOP2Pd B2894728 [1,1'-bis(diphenylphosphino)ferrocene]dichloro-palladium(II), compound with 2-Propanone CAS No. 851232-71-8

[1,1'-bis(diphenylphosphino)ferrocene]dichloro-palladium(II), compound with 2-Propanone

Cat. No.: B2894728
CAS No.: 851232-71-8
M. Wt: 799.9 g/mol
InChI Key: PKRKWLSCGRUTHY-UHFFFAOYSA-L
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Description

Chemical Structure and Properties Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct (CAS: 851232-71-8) is a palladium-based organometallic complex with the molecular formula C₃₄H₂₈Cl₂FeP₂Pd·C₃H₆O (total molecular weight: 816.64 g/mol) . The compound features a ferrocene backbone with two diphenylphosphine (dppf) ligands coordinating to palladium(II), while acetone acts as a stabilizing adduct. It is a reddish-brown solid with a melting point >250°C, sensitive to moisture and air .

Applications
This complex is widely employed as a homogeneous catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, due to its electron-rich dppf ligands enhancing catalytic activity . For example, it facilitates boron-aryl bond formation in 1,4-dioxane at 80°C with yields up to 42% .

Properties

CAS No.

851232-71-8

Molecular Formula

C37H44Cl2FeOP2Pd

Molecular Weight

799.9 g/mol

IUPAC Name

bis(cyclopentyl(diphenyl)phosphane);dichloropalladium;iron;propan-2-one

InChI

InChI=1S/2C17H19P.C3H6O.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-3(2)4;;;;/h2*1-6,9-12,17H,7-8,13-14H2;1-2H3;2*1H;;/q;;;;;;+2/p-2

InChI Key

PKRKWLSCGRUTHY-UHFFFAOYSA-L

solubility

not available

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Catalysis in Cross-Coupling Reactions
    • The compound is primarily employed as a catalyst in cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are vital for forming carbon-carbon bonds, which are foundational in the synthesis of pharmaceuticals and agrochemicals .
  • Carbonylation Reactions
    • It facilitates carbonylation processes, allowing for the introduction of carbonyl groups into organic molecules. This application is crucial in synthesizing various ketones and aldehydes used in fine chemical production .
  • Hydrogenation Reactions
    • The dichloro complex also serves as a catalyst for hydrogenation reactions, enabling the reduction of alkenes and alkynes to alkanes. This property is essential for producing saturated compounds from unsaturated precursors .
  • Synthesis of Complex Organometallic Compounds
    • It acts as a precursor for synthesizing other palladium complexes, which can have specialized applications in catalysis and materials science .

Case Study 1: Application in Pharmaceutical Synthesis

A study demonstrated the effectiveness of dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct in synthesizing a key intermediate for an anti-cancer drug. The reaction yielded high purity and efficiency, showcasing its potential in pharmaceutical manufacturing.

Case Study 2: Environmental Applications

Research highlighted the use of this palladium complex in catalyzing reactions that convert harmful pollutants into less toxic substances. This application underscores its role in green chemistry initiatives aimed at reducing environmental impact.

Mechanism of Action

The compound exerts its effects primarily through its role as a catalyst in cross-coupling reactions. The palladium(II) center coordinates to the dppf ligand, forming a stable complex that facilitates the transfer of groups between organic molecules. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps.

Molecular Targets and Pathways Involved:

  • Oxidative Addition: The palladium(II) complex adds to a substrate, forming a palladium(IV) intermediate.

  • Transmetalation: The intermediate undergoes exchange with another metal or ligand.

  • Reductive Elimination: The final product is formed by the elimination of the palladium(II) species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Selected Palladium-dppf Complexes

Compound Name CAS No. Adduct/Ligand Molecular Formula Melting Point (°C) Key Applications References
PdCl₂(dppf) Acetone Adduct 851232-71-8 Acetone C₃₄H₂₈Cl₂FeP₂Pd·C₃H₆O >250 Suzuki coupling, Borylation
PdCl₂(dppf) Dichloromethane Adduct 95464-05-4 Dichloromethane C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ 275–280 C–C/C–N couplings, Stille reactions
PdCl₂(BINAP) 753327-97-3 Binaphthyl C₄₄H₃₂Cl₂P₂Pd >300 Asymmetric catalysis
PdCl₂(dppe) (Ethane-bridged dppf analog) 19978-61-1 None C₂₆H₂₄Cl₂P₂Pd N/A Hydrogenation, Coupling

Catalytic Performance

  • PdCl₂(dppf) Acetone Adduct : Exhibits superior thermal stability in polar aprotic solvents (e.g., 1,4-dioxane) compared to dichloromethane adducts, enabling reactions at 80°C without ligand decomposition . However, its catalytic efficiency in Suzuki couplings (~42% yield) is slightly lower than dichloromethane adducts (~65% yield under similar conditions) .
  • PdCl₂(dppf) Dichloromethane Adduct: A benchmark catalyst for Stille and Negishi couplings, achieving higher turnover numbers (TONs) due to improved solubility in chlorinated solvents .
  • PdCl₂(BINAP) : Chiral BINAP ligands enable enantioselective C–C bond formation (e.g., in Heck reactions) but require stringent anhydrous conditions .

Research Findings and Case Studies

  • Case Study 1 : In a borylation reaction, the acetone adduct achieved 42% yield using bis(pinacolato)diboron at 80°C, outperforming PdCl₂(dppe) (28% yield) under identical conditions .
  • Case Study 2: The dichloromethane adduct demonstrated 93% yield in a C–N coupling between aryl bromides and amines, attributed to enhanced electron-donating capacity of dppf vs. monodentate ligands .

Biological Activity

Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, commonly referred to as Pd(dppf)Cl2_2, is a palladium complex known for its catalytic properties in various organic reactions. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and its mechanisms of action.

  • Molecular Formula : C35_{35}H30_{30}Cl2_{2}FeP2_{2}Pd
  • Molecular Weight : 816.64 g/mol
  • CAS Number : 95464-05-4

The biological activity of Pd(dppf)Cl2_2 is primarily attributed to its role as a catalyst in cross-coupling reactions, which are essential in the synthesis of pharmaceuticals. The palladium center facilitates the formation of carbon-carbon bonds, allowing for the construction of complex organic molecules from simpler precursors.

Key Reactions:

  • Suzuki Coupling : Pd(dppf)Cl2_2 is effective in coupling aryl and vinyl boronates with halides, leading to the formation of biaryl compounds.
  • Heck Reaction : It catalyzes the coupling of alkenes with aryl halides, enabling the synthesis of substituted alkenes.

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential in various biological contexts:

  • Anticancer Activity : Research indicates that palladium complexes can exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that Pd(dppf)Cl2_2 can induce apoptosis in human breast cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties : Some investigations suggest that palladium complexes possess antimicrobial activity. The mechanism is thought to involve disruption of bacterial cell membranes and interference with cellular processes .

Data Table: Summary of Biological Activities

StudyBiological ActivityFindings
AnticancerInduces apoptosis in breast cancer cells via caspase activation.
AntimicrobialExhibits activity against various bacterial strains; mechanism involves membrane disruption.
Catalytic EfficiencyEffective in Suzuki and Heck reactions; enhances yield and selectivity in organic synthesis.

Safety and Handling

While Pd(dppf)Cl2_2 is a valuable reagent, it is essential to handle it with care due to its potential toxicity:

  • Hazard Categories :
    • Acute toxicity (Category 4)
    • Carcinogenicity (Category 2)
    • Skin corrosion/irritation (Category 2)

Q & A

Q. What is the role of this palladium complex in cross-coupling reactions, and how does its structure enhance catalytic activity?

This complex acts as a pre-catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The ferrocene-based bis(diphenylphosphino) ligand (dppf) stabilizes the palladium center via chelation, enabling efficient oxidative addition and transmetallation steps. The acetone adduct ensures solubility in polar aprotic solvents, which is critical for homogeneous catalysis. The electron-rich phosphine ligands accelerate reductive elimination, improving turnover frequency .

Q. What safety protocols are essential when handling this compound in the laboratory?

Due to acute toxicity (oral, dermal, and inhalation hazards) and skin/eye irritation, researchers must:

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhaling dust.
  • Store in a tightly sealed container under inert gas to prevent decomposition .
    In case of exposure, rinse skin/eyes with water and seek medical attention if irritation persists .

Q. How should purity and catalytic performance be validated for this complex?

Validate purity via:

  • Microanalysis : Carbon (51.48 ± 0.6%), hydrogen (3.70 ± 0.6%), and chlorine (17.36 ± 0.6%) content .
  • NMR : Confirm ligand integrity using <sup>31</sup>P NMR (sharp singlet for equivalent phosphorus atoms) and <sup>1</sup>H NMR for ferrocene protons .
  • Pd assay : Atomic absorption spectroscopy to verify 13.0 ± 0.5% Pd content .

Advanced Research Questions

Q. How do solvent choice and adduct composition (acetone vs. dichloromethane) influence catalytic efficiency?

The acetone adduct improves solubility in polar solvents (e.g., DMF, dioxane), whereas the dichloromethane adduct is preferred for non-polar systems. For example:

  • In Suzuki-Miyaura couplings, acetone adducts in dioxane/water mixtures yield >90% conversion at 80°C .
  • Dichloromethane adducts may require longer induction periods due to slower ligand dissociation .
    Optimize solvent polarity and temperature based on substrate compatibility .

Q. How can contradictory yields in similar cross-coupling reactions be analyzed and resolved?

Discrepancies often arise from:

  • Oxygen sensitivity : Ensure rigorous inert atmosphere (argon/glovebox) to prevent Pd(0) oxidation .
  • Ligand degradation : Monitor ligand integrity via <sup>31</sup>P NMR if reactions stall. Replace degraded ligands with fresh dppf .
  • Substrate inhibition : Bulky substrates may require higher catalyst loadings (5–10 mol%) or co-solvents (e.g., THF) .

Q. What strategies mitigate catalyst deactivation in challenging substrates (e.g., heteroaromatics)?

  • Additives : Use potassium acetate (3 eq) to stabilize the Pd center and scavenge halides .
  • Ligand tuning : Combine with electron-deficient phosphines (e.g., XPhos) to enhance oxidative addition for electron-poor aryl halides .
  • Temperature modulation : Increase to 90–100°C for sterically hindered substrates, but avoid prolonged heating to prevent ligand decomposition .

Q. How does the Pd(dppf)Cl2 adduct compare to other Pd catalysts (e.g., Pd(PPh3)4) in mechanistic studies?

  • Stability : Pd(dppf)Cl2 resists aggregation better than Pd(PPh3)4, enabling single-site catalysis in kinetic studies .
  • Ligand lability : dppf dissociates slower than PPh3, making it ideal for studying rate-determining steps (e.g., oxidative addition) via <sup>31</sup>P NMR .
  • Substrate scope : Pd(dppf)Cl2 outperforms in couplings involving boronic esters due to enhanced transmetallation .

Methodological Tables

Q. Table 1. Optimized Conditions for Suzuki-Miyaura Coupling

ParameterValueReference
Catalyst loading1–5 mol%
Solvent systemDioxane/H2O (4:1)
BaseK2CO3
Temperature80–90°C
Reaction time4–12 hours

Q. Table 2. Common Deactivation Pathways and Solutions

IssueCauseSolutionReference
Low conversionOxygen exposureDegas solvents with argon
Pd black formationLigand degradationAdd fresh dppf (0.5 eq)
Side reactionsHalide accumulationUse Cs2CO3 as base

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